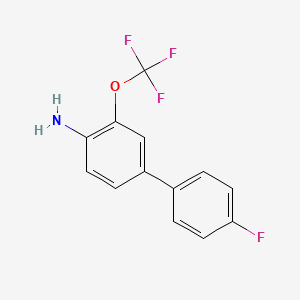

4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

Overview

Description

4-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine (FTBPA) is a fluorinated amine compound that has been studied extensively in recent years due to its potential applications in various scientific fields. FTBPA has been used in a variety of research areas, including organic synthesis, catalysis, and biochemistry. FTBPA has a unique structure, which allows it to be used in a variety of different ways.

Scientific Research Applications

Fluorinated Epoxy Compounds

A novel fluorinated epoxy compound, which could be related to the family of chemicals including 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine, was synthesized and found to exhibit good thermal stability, high glass transition temperatures, and outstanding mechanical properties. These materials also demonstrated excellent electric insulating properties, making them suitable for use in high-performance applications (Ge et al., 2011).

Synthetic Methodologies

The development of fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles represents a significant advancement in the synthesis of fluorinated compounds. This methodology facilitates the creation of important building blocks for medicinal and agricultural chemistry, showcasing the compound's versatility in synthetic organic chemistry (Schmitt et al., 2017).

Catalysis and Organic Synthesis

The Palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions allows for the transformation of a wide range of substrates, including heterocycles, in excellent yields. This process is tolerant of many functional groups, making it applicable to late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis, highlighting the compound's potential in catalysis and organic synthesis (Cho et al., 2010).

Fluorinated Boron-Dipyrromethene (BODIPY) Dyes

The development of fluorinated BODIPY dyes with enhanced photostability and the ability to function as dual labels for surface analysis via X-ray photoelectron spectroscopy (XPS) and fluorescence demonstrates the compound's utility in analytical chemistry and materials science (Hecht et al., 2013).

Organic/Inorganic Semiconductor Hybrid Particles

The synthesis of functionalized polyfluorenes leading to the creation of hybrid particles with cadmium selenide quantum dots suggests applications in the development of advanced materials for electronics and photonics, where the unique properties of fluorinated compounds can be leveraged (de Roo et al., 2014).

Mechanism of Action

Target of Action

Mode of Action

It’s important to note that the mode of action can vary depending on the specific targets and the biological context in which the compound is used .

Action Environment

properties

IUPAC Name |

4-(4-fluorophenyl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-4-1-8(2-5-10)9-3-6-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXHUPDOVLHWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

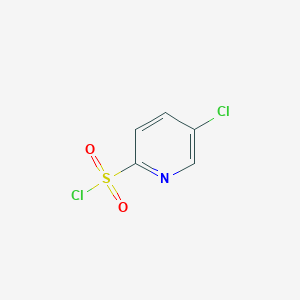

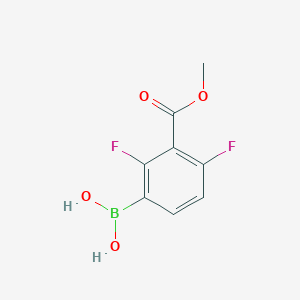

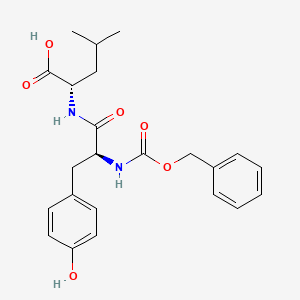

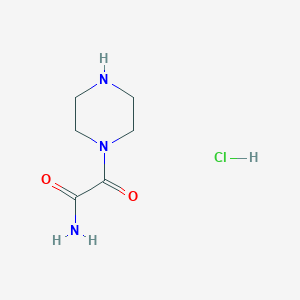

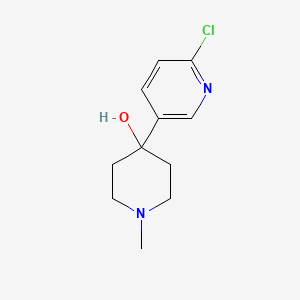

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)

![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)